molecular formula C15H11N3OS B6004429 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one

4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one

Katalognummer: B6004429
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: JEGJPSBCMPAOGP-RAXLEYEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one, also known as PFT-α, is a small molecule inhibitor that selectively inhibits the activity of p53 transcriptional activity. PFT-α has been shown to have potential therapeutic applications in cancer treatment due to its ability to suppress the growth of cancer cells.

Wirkmechanismus

4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα selectively inhibits the transcriptional activity of p53 by binding to its transcriptional activation domain. This prevents the activation of downstream target genes involved in cell cycle arrest and apoptosis. This compoundα has also been shown to inhibit the interaction between p53 and MDM2, which leads to the stabilization of p53 and increased transcriptional activity.
Biochemical and Physiological Effects
This compoundα has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. This compoundα has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα in lab experiments is its specificity for p53 transcriptional activity. This allows for the selective inhibition of p53 without affecting other cellular processes. However, one limitation of using this compoundα is its potential toxicity. This compoundα has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα. One area of research is the development of this compoundα analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of this compoundα in combination with other cancer therapies to improve treatment outcomes. Additionally, this compoundα could be studied for its potential use in other diseases such as inflammatory disorders and autoimmune diseases.
Conclusion
In conclusion, this compoundα is a small molecule inhibitor that selectively inhibits the activity of p53 transcriptional activity. It has potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other diseases. This compoundα has been extensively studied in scientific research and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesemethoden

The synthesis method of 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα involves the reaction of 2-aminothiazole and pyridine-4-carboxaldehyde in the presence of aniline. The reaction is carried out in anhydrous ethanol and the product is purified through recrystallization. The yield of this compoundα is around 60-70% and the purity is confirmed through NMR and HPLC analysis.

Wissenschaftliche Forschungsanwendungen

4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compoundα has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, this compoundα has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

(5Z)-4-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-15-18-14(17-12-4-2-1-3-5-12)13(20-15)10-11-6-8-16-9-7-11/h1-10H,(H,17,18,19)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGJPSBCMPAOGP-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=NC=C3)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C2/C(=C/C3=CC=NC=C3)/SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.